Ethidium-d5 Bromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

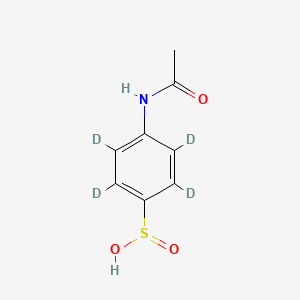

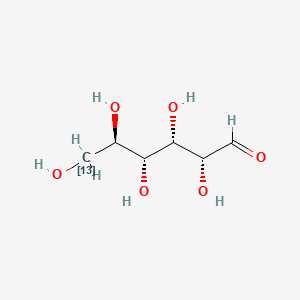

Ethidium-d5 Bromide is a compound with the molecular formula C21H20BrN3 . It is an analogue of Ethidium Bromide . Ethidium Bromide is an intercalating agent commonly used as a fluorescent tag (nucleic acid stain) in molecular biology laboratories for techniques such as agarose gel electrophoresis .

Molecular Structure Analysis

This compound has a planar molecular structure that allows it to intercalate or insert itself between adjacent base pairs in the DNA double helix . The phenanthridinium plane of Ethidium Bromide is tilted by 35 ± 5° from the plane perpendicular to the DNA helix axis .Chemical Reactions Analysis

This compound, like Ethidium Bromide, is known to interact with DNA. The interaction between Ethidium and double-stranded DNA has been observed to be an intercalation between base pairs . This intercalation at the terminal CpG steps is relatively rapid, resulting in DNA unwinding, rigidification, and increased stability of the internal base pair steps .Physical and Chemical Properties Analysis

This compound has a molecular weight of 399.3 g/mol . It has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 2 rotatable bonds . Its exact mass and monoisotopic mass are 398.11544 g/mol . The topological polar surface area is 55.9 Ų .作用機序

Safety and Hazards

Ethidium Bromide, the parent compound of Ethidium-d5 Bromide, is highly toxic as a mutagen. It may potentially cause carcinogenic or teratogenic effects . Exposure routes of Ethidium Bromide are inhalation, ingestion, and skin absorption . Personal protective equipment/face protection should be worn and contact with skin, eyes, or clothing should be avoided .

将来の方向性

The interaction between Ethidium Bromide and DNA presents a unique opportunity for computational chemistry and biomolecular simulation techniques to benchmark and assess their models . Extended molecular dynamics simulations with modern DNA force fields and optimized simulation codes are allowing the ability to reproduce unbiased intercalation events .

特性

| { "Design of the Synthesis Pathway": "The synthesis of Ethidium-d5 Bromide can be achieved by modifying the synthesis pathway of Ethidium Bromide. The synthesis involves the alkylation of 3,8-diamino-5-ethyl-6-phenylphenanthridinium bromide with deuterated ethyl iodide.", "Starting Materials": ["3,8-diamino-5-ethyl-6-phenylphenanthridinium bromide", "Deuterated ethyl iodide"], "Reaction": [ "Step 1: Dissolve 3,8-diamino-5-ethyl-6-phenylphenanthridinium bromide in anhydrous DMF", "Step 2: Add deuterated ethyl iodide to the reaction mixture", "Step 3: Heat the reaction mixture at 80°C for 24 hours under nitrogen atmosphere", "Step 4: Cool the reaction mixture and filter the resulting solid", "Step 5: Wash the solid with methanol and dry under vacuum", "Step 6: Recrystallize the product from ethanol to obtain Ethidium-d5 Bromide" ] } | |

CAS番号 |

1579939-34-6 |

分子式 |

C21H20BrN3 |

分子量 |

399.347 |

IUPAC名 |

3-imino-5-(1,1,2,2,2-pentadeuterioethyl)-6-phenylphenanthridin-8-amine;hydrobromide |

InChI |

InChI=1S/C21H19N3.BrH/c1-2-24-20-13-16(23)9-11-18(20)17-10-8-15(22)12-19(17)21(24)14-6-4-3-5-7-14;/h3-13,23H,2,22H2,1H3;1H/i1D3,2D2; |

InChIキー |

ZMMJGEGLRURXTF-LUIAAVAXSA-N |

SMILES |

CCN1C2=CC(=N)C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N.Br |

同義語 |

3,8-Diamino-5-(ethyl-d5)-6-phenylphenanthridinium Bromide; 2,7-Diamino-10-_x000B_(ethyl-d5)-9-phenylphenanthridinium Bromide; 2,7-Diamino-9-phenyl-10-(ethyl-d5)_x000B_phenanthridinium Bromide; 2,7-Diamino-9-phenylphenanthridine-d5 Ethobromide; Dromilac-d5; Homid |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

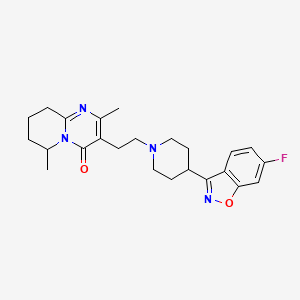

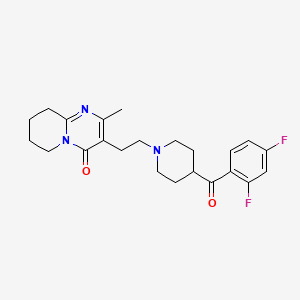

![2-[2-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl]ethyl-4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-carboxylate](/img/structure/B583762.png)

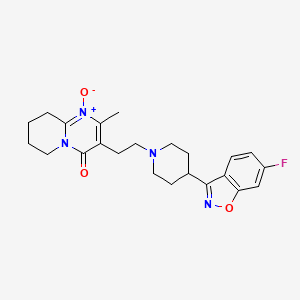

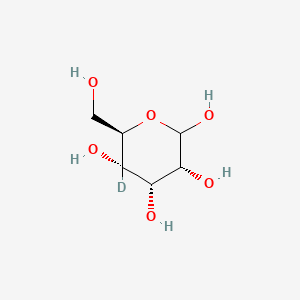

![(1R,3aR,7aR)-1-[(1S)-2,2-Dimethoxy-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one](/img/structure/B583769.png)